1-Ethyl-4-phenylpiperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry. nih.govtandfonline.com Its prevalence in drug design is attributed to a unique combination of physicochemical properties. The piperazine scaffold is a versatile building block, offering a flexible core for the synthesis of new bioactive compounds. nih.govbenthamdirect.com Its chemical reactivity allows for the linkage of different pharmacophores within a single molecule, and its basicity and solubility can be fine-tuned through substitution on its nitrogen and carbon atoms. tandfonline.com This adaptability enables medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com
The conformational flexibility of the piperazine ring is another key feature, which can be constrained by incorporating it into more complex polycyclic structures. tandfonline.com This structural pliability allows piperazine-containing compounds to interact with a wide array of biological targets. Consequently, piperazine derivatives have been developed for a multitude of therapeutic applications, including anticancer, antimicrobial, antidepressant, and antipsychotic agents. nih.govresearchgate.netwikipedia.org
Overview of Substituted Phenylpiperazine Derivatives in Drug Discovery
The introduction of a phenyl group to the piperazine scaffold gives rise to phenylpiperazines, a class of compounds with significant pharmacological importance. wikipedia.org Further substitution on the phenyl ring or the second nitrogen of the piperazine ring leads to a vast and diverse chemical space for drug discovery. wikipedia.orgnih.gov These substitutions can dramatically influence the biological activity of the resulting molecules.
For instance, the position and nature of substituents on the phenyl ring can dictate the compound's interaction with specific biological targets. wikipedia.org Electron-withdrawing groups, such as chlorine or trifluoromethyl, have been shown to enhance the activity of some arylpiperazine derivatives. mdpi.comresearchgate.net Similarly, the substituent on the other piperazine nitrogen plays a crucial role in determining the pharmacological profile. nih.gov
Researchers have synthesized and evaluated numerous substituted phenylpiperazine derivatives for a wide range of potential therapeutic uses. These include, but are not limited to, anticancer agents, antimycobacterial agents, and ligands for dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comnih.govnih.gov This highlights the broad therapeutic potential of this class of compounds.
Academic Rationale for Investigating 1-Ethyl-4-phenylpiperazine and Related Structures
The ethyl group at the 1-position of this compound provides a specific point of comparison to other N-alkyl or N-aryl substituted phenylpiperazines. This allows for the investigation of how the size, lipophilicity, and electronic properties of this substituent influence biological activity. For example, studies on related 4-alkylpiperazin-1-yl)phenyl groups have shown them to be functionally equivalent to other commonly used basic side chains in selective estrogen receptor modulators. nih.gov
The synthesis of this compound and its analogs is a key aspect of this research. researchgate.net Various synthetic methodologies have been developed to create libraries of these compounds for biological screening. nih.govprepchem.com The investigation of these compounds contributes to the fundamental understanding of drug-receptor interactions and provides a basis for the rational design of new therapeutic agents with improved efficacy and selectivity.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-13-8-10-14(11-9-13)12-6-4-3-5-7-12/h3-7H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFYPJILXRCKSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293051 | |
| Record name | 1-Ethyl-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57498-25-6 | |
| Record name | 1-Ethyl-4-phenylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57498-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-4-phenylpiperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057498256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC86989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Ethyl-4-phenylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethyl 4 Phenylpiperazine and Analogues
Established Synthetic Pathways to Phenylpiperazine Derivatives
The synthesis of phenylpiperazine derivatives, including the target compound 1-Ethyl-4-phenylpiperazine, relies on several well-established chemical reactions. These methods provide reliable routes to the core phenylpiperazine scaffold and its subsequent modifications.
Reaction of 1-Phenylpiperazine (B188723) with Alkyl Halides
A primary and straightforward method for preparing N-alkylated phenylpiperazines is the direct alkylation of the 1-phenylpiperazine core with an appropriate alkyl halide. This nucleophilic substitution reaction involves the nitrogen atom of the piperazine (B1678402) ring attacking the electrophilic carbon of the alkyl halide.
In a typical procedure, a 1-(4-substituted phenyl)piperazine hydrochloride intermediate is reacted with an alkyl bromide to produce the desired 4-substituted 1-(4-substituted phenyl)piperazine. researchgate.net For instance, the synthesis of this compound hydrochloride can be achieved by reacting 1-phenylpiperazine hydrochloride with ethyl bromide. researchgate.net This general strategy has been used to synthesize a series of analogues by varying both the substituent on the phenyl ring and the alkyl group. researchgate.net
Table 1: Synthesis of 1-Alkyl-4-phenylpiperazine Analogues via Alkylation Data sourced from a study on the synthesis of 4-substituted 1-(4-substituted phenyl)piperazine derivatives. researchgate.net
Cyclization Reactions Involving Bis(2-chloroethyl)amine (B1207034) Hydrochloride
The formation of the piperazine ring itself is frequently accomplished through a cyclization reaction between a substituted aniline (B41778) and bis(2-chloroethyl)amine hydrochloride. nih.govgoogle.com This method is valued for its high yield and operational simplicity. nih.gov The reaction typically involves heating the aniline derivative with bis(2-chloroethyl)amine hydrochloride in a high-boiling solvent such as diethylene glycol monomethyl ether or N,N-dimethylformamide (DMF). nih.govacgpubs.org For example, 2,3-dichloroaniline (B127971) is reacted with bis(2-chloroethyl)amine hydrochloride at temperatures between 120-220 °C to form 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. google.com This approach is versatile and has been applied to a wide range of substituted anilines to create various phenylpiperazine cores. acgpubs.orgnih.govresearchgate.net
Table 2: Examples of Phenylpiperazine Synthesis via Cyclization This table compiles data from various synthetic procedures. nih.govgoogle.comacgpubs.org
Palladium-Catalyzed Amination Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and modern tool for forming the crucial C(sp²)-N bond found in phenylpiperazines. atlanchimpharma.comwiley.com This methodology allows for the coupling of an aryl halide (or pseudohalide) with piperazine. The reaction's advancement is largely due to the development of sophisticated phosphine (B1218219) ligands that enhance the catalytic activity of the palladium center. wiley.com
Recent developments have led to highly active catalysts that can facilitate the amination of even challenging substrates like aryl chlorides at room temperature. wiley.com For example, a facile palladium-catalyzed methodology has been reported for the synthesis of biologically relevant arylpiperazines under aerobic conditions, which is also cost-effective and environmentally friendly. acs.org The choice of ligand, such as the specially designed KPhos, is critical for achieving high selectivity and suppressing side reactions, enabling the use of practical reagents like aqueous ammonia (B1221849) and hydroxide (B78521) bases. nih.gov This method is a cornerstone of modern medicinal chemistry for preparing arylamines and their derivatives. atlanchimpharma.com
Advanced Synthetic Techniques and Green Chemistry Approaches
In addition to established pathways, modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, reduce environmental impact, and offer novel reaction conditions.
Ultrasound-Assisted Synthesis
The application of ultrasonic irradiation is a notable green chemistry approach for synthesizing heterocyclic compounds, including piperazine derivatives. nih.gov This technique can dramatically shorten reaction times from hours or days to mere minutes, while also increasing yields and product purity. nih.govnih.gov The energy from ultrasound waves promotes the formation of reactive intermediates and enhances mass transfer, thereby accelerating the reaction rate. researchgate.net
For example, the N-alkylation of a piperazine fragment, a key step in the synthesis of several pharmaceuticals, was achieved in just 10 minutes with a 90% yield using an ultrasonic reactor, a significant improvement over conventional heating methods. nih.gov Another study demonstrated the ultrasound-assisted conjugation of piperidinyl-quinoline carbaldehydes with hydrazides, affording the target compounds in excellent yields within 4-6 minutes. mdpi.com
pH-Controlled Reaction Conditions
Control of pH is a critical parameter in the synthesis of phenylpiperazines, particularly during the workup and purification stages. nih.gov The piperazine moiety is basic, meaning it will exist in its protonated (salt) or free base form depending on the pH of the solution.
Spectroscopic and Chromatographic Characterization of Synthesized Compounds
The definitive identification and confirmation of the structure of newly synthesized compounds like this compound rely on a combination of modern spectroscopic and chromatographic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for chemists. Each method provides unique and complementary information regarding the molecular structure, functional groups, and molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms in this compound can be determined.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group, the piperazine ring, and the phenyl ring.
Phenyl Protons: The aromatic protons on the phenyl ring typically appear in the downfield region, approximately between δ 6.8 and 7.3 ppm. The protons in the ortho, meta, and para positions will exhibit complex splitting patterns due to spin-spin coupling.
Piperazine Protons: The protons on the piperazine ring are chemically non-equivalent. The four protons on the carbons adjacent to the phenyl-substituted nitrogen (C-3 and C-5) are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the ethyl-substituted nitrogen (C-2 and C-6). Typically, the protons adjacent to the phenyl group appear around δ 3.1-3.3 ppm, while those next to the ethyl group are shifted slightly upfield, appearing around δ 2.5-2.7 ppm. researchgate.net
Ethyl Protons: The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The methylene quartet is expected around δ 2.4-2.6 ppm, coupled to the methyl protons. The methyl triplet would appear further upfield, typically around δ 1.1-1.2 ppm. researchgate.net
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbons of the phenyl ring will produce signals in the aromatic region (δ 115-152 ppm). The carbon atom directly attached to the piperazine nitrogen (C-1') will be the most downfield, around δ 151 ppm, while the other aromatic carbons will appear between δ 116 and 129 ppm.
Piperazine Carbons: The carbon atoms of the piperazine ring are expected to show two distinct signals. The carbons adjacent to the phenyl group (C-3, C-5) would appear around δ 49-51 ppm, while the carbons adjacent to the ethyl group (C-2, C-6) are expected at a slightly different shift, around δ 53-55 ppm.
Ethyl Carbons: The ethyl group carbons will be found in the upfield, aliphatic region of the spectrum. The methylene carbon (-CH₂) is expected around δ 52-54 ppm, and the terminal methyl carbon (-CH₃) would be the most upfield signal, around δ 12 ppm.
Predicted NMR Data for this compound
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Phenyl H (ortho, meta, para) | 6.8 - 7.3 (m) | 116 - 129 |
| Phenyl C (ipso) | - | ~151 |
| Piperazine H (N-Ph) | 3.1 - 3.3 (t) | 49 - 51 |
| Piperazine H (N-Et) | 2.5 - 2.7 (t) | 53 - 55 |
| Ethyl -CH₂- | 2.4 - 2.6 (q) | 52 - 54 |
Note: Data are predicted based on known values for similar structures. m = multiplet, t = triplet, q = quartet.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed as a group of peaks above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the ethyl and piperazine methylene groups are expected in the 2800-3000 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibrations for the tertiary amine C-N bonds (both aliphatic and aromatic) are expected in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹. researchgate.net
Aromatic C=C Bending: The characteristic in-plane and out-of-plane bending vibrations of the C=C bonds in the phenyl ring appear in the 1450-1600 cm⁻¹ and 690-900 cm⁻¹ regions, respectively. The specific pattern in the latter region can sometimes help determine the substitution pattern of the aromatic ring.
Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3010 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 |
| Aromatic C=C Bending | 1450 - 1600 |
| C-N Stretch (Aromatic & Aliphatic) | 1200 - 1350 |
Note: Data are predicted based on known values for similar structures. nih.govauburn.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
For this compound (C₁₂H₁₈N₂), the expected monoisotopic mass is approximately 190.15 Da. nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 190. The fragmentation of the molecular ion provides a characteristic fingerprint.
The primary fragmentation pathways for N-arylpiperazines often involve cleavage of the bonds adjacent to the nitrogen atoms. For this compound, key fragment ions would include:
m/z 133: Loss of the ethyl group ([M-C₂H₅]⁺).
m/z 57: A common fragment in N-ethyl amines, representing the [C₂H₅NCH₂]⁺ or [C₄H₉]⁺ ion.
m/z 42: Often attributed to the [C₂H₄N]⁺ fragment resulting from ring cleavage. nih.gov
The base peak in the spectrum is often the most stable fragment ion formed. The molecular ion peak at m/z 190 confirms the molecular weight of the compound. nih.gov
Key Mass Spectrometry Data for this compound
| m/z Value | Proposed Fragment Identity | Significance |
|---|---|---|
| 190 | [C₁₂H₁₈N₂]⁺ | Molecular Ion (M⁺) |
| 133 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 57 | [C₂H₅NCH₂]⁺ | Cleavage at the ethyl-substituted nitrogen |
Source: Data derived from PubChem. nih.gov
Computational and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-ethyl-4-phenylpiperazine derivatives, docking studies have been instrumental in understanding their binding modes to various biological targets.
For instance, in the development of anticancer agents, molecular docking studies of phenylpiperazine derivatives of 1,2-benzothiazine have shown their ability to bind to both the DNA-Topo II complex and the minor groove of DNA. mdpi.com These studies revealed that the benzothiazine and phenylpiperazine rings are crucial for π-type interactions with aromatic amino acids in the nucleic acid binding domain. mdpi.com Similarly, in the quest for androgen receptor (AR) antagonists for prostate cancer treatment, docking studies suggested that arylpiperazine derivatives bind primarily to the AR-LBP site through hydrophobic interactions. nih.gov
Molecular dynamics simulations, a more advanced computational method, have been used to study the binding of phenyl-piperazine scaffolds to the ATP-binding site of eIF4A1, a potential cancer target. acs.org These simulations helped identify a novel, biochemically active phenyl-piperazine pharmacophore that could serve as a starting point for developing ATP-competitive inhibitors. acs.org
The table below summarizes key findings from molecular docking studies involving phenylpiperazine derivatives.
| Target | Key Findings | Reference |
| DNA-Topo II | Phenylpiperazine ring participates in π-type interactions. | mdpi.com |
| Androgen Receptor | Hydrophobic interactions are key to binding at the ligand-binding pocket. | nih.gov |
| eIF4A1 | A phenyl-piperazine pharmacophore was identified for the ATP-binding site. | acs.org |
Pharmacophore Modeling for Ligand Design and Virtual Screening
Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For this compound and its analogs, pharmacophore models have been crucial for designing new ligands and for virtual screening of large compound libraries.
A key feature of many drugs targeting the 5-HT1A receptor is the presence of an arylpiperazine moiety, where the protonated nitrogen and the aromatic ring are considered vital for receptor interaction. nih.gov Pharmacophore models based on this scaffold have been used to design high-affinity 5-HT1A ligands. nih.gov
Virtual screening, often guided by pharmacophore models, has been successfully employed to identify novel inhibitors for various targets. For example, a virtual screen of a massive chemical library led to the identification of a phenylpiperazine scaffold as a potent inhibitor of the SARS-CoV-2 main protease. acs.org In another study, ligand-based pharmacophore modeling was used to discover potential topoisomerase I inhibitors from the ZINC database. nih.gov
The process of pharmacophore-based virtual screening typically involves:
Generating a pharmacophore model based on known active compounds. nih.gov
Using the model as a 3D query to search large chemical databases. acs.orgnih.gov
Filtering the initial hits based on drug-like properties and predicted activity. nih.gov
Further evaluation of the most promising candidates using molecular docking and other computational methods. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Selectivity Relationship (QSSR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or selectivity. These models are invaluable for predicting the potency and selectivity of new derivatives of this compound.
A study on mono-substituted 4-phenylpiperazines investigated their effects on the dopaminergic system. nih.gov QSAR models were developed using physicochemical descriptors to understand how structural properties influence their in vivo effects, specifically the levels of 3,4-dihydroxyphenylacetic acid (DOPAC) in the brain. nih.gov These models, combined with binding affinity data for the dopamine (B1211576) D2 receptor and monoamine oxidase A (MAO A), provided a comprehensive understanding of the biological response. nih.gov
In the development of novel anticancer agents, QSAR studies were performed on a series of benzenesulfonamides containing a triazine moiety. nih.gov These studies resulted in statistically significant and predictive models for the cytotoxic activity of the compounds against various cancer cell lines. nih.gov
The general workflow for a QSAR/QSSR study includes:
Data Set Preparation : A series of compounds with known biological activities is compiled. nih.govnih.gov
Descriptor Calculation : Various molecular descriptors (e.g., topological, electronic, hydrophobic) are calculated for each compound. nih.govnih.gov
Model Building : Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model correlating the descriptors with the biological activity. nih.govnih.gov
Model Validation : The predictive power of the model is assessed using internal and external validation techniques. peerj.com
In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties
The prediction of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. In silico ADMET prediction tools have become indispensable for the early assessment of the pharmacokinetic and toxicological profiles of compounds like this compound and its derivatives. nih.gov
These computational models can rapidly screen large numbers of compounds for potential liabilities, such as poor absorption, unfavorable distribution, rapid metabolism, or toxicity, thereby reducing the time and cost associated with preclinical development. bhsai.org
Computational Assessment of Metabolic Fate
In silico tools can predict the metabolic fate of a compound by identifying potential sites of metabolism by cytochrome P450 enzymes and other drug-metabolizing enzymes. bhsai.org For instance, studies on new quinoline (B57606) analogues have utilized in silico methods to predict the metabolism of the synthesized molecules. researchgate.net These predictions help in understanding how the compound might be modified in the body, which can influence its efficacy and duration of action.
A study on ceftazidime (B193861) and its impurities used in silico methods to predict their ADMET properties. frontiersin.org The predictions for lipophilicity, for example, suggested potential issues with absorption and permeation for some impurities. frontiersin.org
Predictive Toxicology Models for Potential Adverse Interactions
Predictive toxicology models are used to identify potential adverse effects of drug candidates early in the discovery pipeline. nih.gov These models can predict various toxicities, including cardiotoxicity (e.g., hERG inhibition), mutagenicity (e.g., Ames test), and organ-specific toxicities. bhsai.org
Machine learning algorithms are commonly used in predictive toxicology to build classification models that describe the complex relationships between a chemical's structure and its biological activity, including toxicity. nih.gov For example, in silico toxicity predictions for ceftazidime and its impurities identified potential neurotoxicity and genotoxicity for certain degradation products. frontiersin.org
The table below showcases some predicted ADMET properties for a series of compounds from a representative study.
| Compound | Predicted Property | Predicted Value/Classification | Reference |
| Ceftazidime | Caco-2 Permeability | Low | frontiersin.org |
| Impurity A | Caco-2 Permeability | Low | frontiersin.org |
| Impurity B | Caco-2 Permeability | High | frontiersin.org |
| Ceftazidime | AMES Toxicity | Non-toxic | frontiersin.org |
| Impurity D | AMES Toxicity | Toxic | frontiersin.org |
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations provide a detailed understanding of the electronic structure, stability, and reactivity of molecules. These methods can be used to calculate properties such as molecular orbital energies, charge distributions, and bond strengths.
For phenylpiperazine derivatives, quantum chemical calculations can complement experimental findings from molecular docking and QSAR studies. For instance, understanding the electronic properties of the phenylpiperazine scaffold can help explain its interaction with biological targets at a sub-atomic level. mdpi.com While direct quantum chemical studies on this compound are not extensively reported in the provided context, the principles are widely applied in the study of similar small molecules to rationalize their chemical behavior and biological activity.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are fundamental to separating 1-Ethyl-4-phenylpiperazine from impurities and quantifying its concentration. These techniques are valued for their high separation efficiency and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. nih.gov Method validation is performed according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. nih.gov
A typical HPLC method for a related piperazine (B1678402) derivative, promethazine (B1679618) hydrochloride, utilized a C8 column with a mobile phase consisting of a 50:50 (v/v) mixture of acetonitrile (B52724) and a 25mM phosphate (B84403) buffer at pH 7.0, with UV detection at 249 nm. nih.gov For the analysis of other piperazine-containing compounds, such as olanzapine, a Zorbax RX-C8 column has been successfully employed. researchgate.net The validation of such methods typically demonstrates excellent linearity, with correlation coefficients (r²) often exceeding 0.999. researchgate.net The limits of detection (LOD) and quantification (LOQ) are established to define the sensitivity of the method. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Piperazine Derivatives
| Parameter | Condition |
| Column | C8 or C18, e.g., Zorbax RX-C8 |
| Mobile Phase | Acetonitrile/Phosphate Buffer |
| Detector | UV-Vis |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
This table presents a generalized set of parameters; specific conditions must be optimized for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
For the detection of trace levels of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique couples the separation power of LC with the mass-analyzing capabilities of a tandem mass spectrometer. lcms.cz In a study on similar N-phenylpiperazine derivatives, an LC-QTOF/MS method was developed and validated for pharmacokinetic and biodistribution studies, achieving a lower limit of quantification (LLOQ) of 10.0 ng/mL. nih.gov The method demonstrated linearity over a concentration range of 10.0 to 900.0 ng/mL with a correlation coefficient greater than 0.99. nih.gov
The development of an LC-MS/MS method involves optimizing parameters such as the ionization source (e.g., electrospray ionization - ESI), collision energy, and selection of precursor and product ions for multiple reaction monitoring (MRM). lcms.cz This high degree of specificity allows for the accurate quantification of the target analyte even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC/MS) for Volatile Analysis
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the analysis of volatile compounds and is well-suited for the characterization of this compound. A developed and validated GC method for the determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical substances utilized a DB-17 column with helium as the carrier gas. researchgate.net The injector and detector temperatures were set at 250°C and 260°C, respectively. researchgate.net The method was validated for specificity, precision, linearity, and accuracy. researchgate.nethakon-art.com
The mass spectrum of this compound obtained by GC/MS shows a characteristic fragmentation pattern, with a prominent molecular ion peak. nih.gov This fragmentation pattern serves as a fingerprint for the compound, allowing for its unambiguous identification.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of a related phenylpiperazine, signals corresponding to the aliphatic protons of the piperazine ring and the aromatic protons are observed. nih.gov Similarly, the ¹³C NMR spectrum reveals distinct signals for the different carbon environments within the molecule. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will exhibit characteristic absorption bands corresponding to C-H, C-N, and C=C stretching and bending vibrations. nih.gov
Mass Spectrometry (MS), often coupled with a chromatographic technique, provides information about the molecular weight and fragmentation pattern of the compound. nih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the molecule. nih.gov
Chiral Separation Techniques for Enantiomeric Purity Analysis
Since this compound is a chiral compound, methods for separating its enantiomers are essential for determining enantiomeric purity. Chiral separation can be achieved using several techniques, with chiral High-Performance Liquid Chromatography (HPLC) being a widely used approach. nih.govwvu.edu
Chiral HPLC methods often employ chiral stationary phases (CSPs) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used. nih.gov The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve optimal resolution of the enantiomers. researchgate.net
Another approach is the use of chiral derivatizing agents to form diastereomers, which can then be separated on a standard achiral HPLC column. nih.gov Capillary electrophoresis (CE) with a chiral selector added to the running buffer is another effective technique for enantiomeric separation. wvu.edu
Metabolic Pathways and Biotransformation of Phenylpiperazine Derivatives
Identification of Metabolites and Degradation Products
The biotransformation of phenylpiperazine derivatives typically results in a variety of metabolites. A common metabolic pathway is the cleavage of the side-chain, leading to the formation of 1-arylpiperazines nih.gov. For instance, many drugs containing an arylpiperazine moiety in their side-chain undergo metabolism to form 1-arylpiperazines nih.gov.
Based on studies of analogous compounds, the anticipated metabolic transformations for 1-Ethyl-4-phenylpiperazine would likely include:
N-Dealkylation: The removal of the ethyl group to form 1-phenylpiperazine (B188723).
Hydroxylation: The addition of a hydroxyl group to the phenyl ring, a common metabolic step for many phenylpiperazine compounds nih.gov. For example, the antidepressant Lu AA21004 is oxidized to a 4-hydroxy-phenyl metabolite nih.gov.
Piperazine (B1678402) Ring Cleavage: Degradation of the piperazine ring itself has been observed in the metabolism of some derivatives nih.gov.
Oxidation: Formation of sulfoxides is a possible metabolic route if sulfur-containing moieties are present in other derivatives nih.gov.
In environmental systems, such as wastewater treatment plants, the degradation of phenylpiperazine compounds can lead to different products. For example, N-phenylpiperazine has been shown to degrade into a transient metabolite and two nitrosated compounds in mixed cultures from a municipal wastewater treatment plant nih.gov.
In Vitro and In Vivo Metabolic Studies
In vitro and in vivo studies on various phenylpiperazine derivatives have provided significant insights into their metabolic pathways.
In Vitro Studies:
In vitro experiments using human liver microsomes (HLM) and human liver S9 fractions are standard methods to investigate the metabolism of xenobiotics. For example, the metabolism of the antidepressant Lu AA21004 was studied using HLM and S9 fractions, revealing oxidation to a 4-hydroxy-phenyl metabolite, a sulfoxide (B87167), an N-hydroxylated piperazine, and a benzylic alcohol nih.gov. Similarly, the in vivo metabolism of the designer drug 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) in rats showed that it was primarily O-demethylated to 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP), along with degradation of the piperazine moiety nih.gov.
The following table summarizes findings from in vitro studies on related phenylpiperazine derivatives:
| Compound | System Used | Major Metabolites Identified | Reference |
| Lu AA21004 | Human Liver Microsomes (HLM), Human Liver S9 Fraction | 4-hydroxy-phenyl metabolite, sulfoxide, N-hydroxylated piperazine, benzylic alcohol | nih.gov |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | cDNA-expressed human hepatic cytochrome P450 (CYP) enzymes, pooled human liver microsomes (pHLM) | 1-(4-hydroxyphenyl)piperazine (4-HO-PP) | nih.gov |
In Vivo Studies:
In vivo studies in animal models, such as rats, are crucial for understanding the complete metabolic profile of a compound. For many drugs containing the arylpiperazine moiety, a common metabolic pathway observed in rats is the cleavage of the side-chain to form 1-arylpiperazines nih.gov. The production and elimination of these metabolites have been tracked in rat plasma and brain after oral administration of various arylpiperazine-containing drugs nih.gov.
Enzymatic Systems Involved in Biotransformation, e.g., Cytochrome P450
The biotransformation of phenylpiperazine derivatives is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.
Several specific CYP isozymes have been identified as key players in the metabolism of these compounds:
CYP2D6: This enzyme is often involved in the metabolism of phenylpiperazine derivatives. For instance, CYP2D6 is the primary enzyme responsible for the O-demethylation of 1-(4-methoxyphenyl)piperazine (MeOPP) nih.gov. It also catalyzes the formation of the benzylic alcohol and the 4-hydroxy-phenyl metabolite of Lu AA21004 nih.gov.
CYP3A4: This is another major enzyme in drug metabolism and is involved in the biotransformation of many phenylpiperazine-containing drugs. For example, it contributes to the formation of the sulfoxide metabolite of Lu AA21004 nih.gov. The metabolism of the novel sigma ligand NE-100 is also mediated by CYP3A4, particularly in the intestine nih.gov.
CYP2C9 and CYP2C19: These enzymes have been shown to be the primary contributors to the formation of the N-hydroxylated metabolite of Lu AA21004 nih.gov.
Alcohol Dehydrogenase and Aldehyde Dehydrogenase: These enzymes can be involved in the further oxidation of metabolites. For example, the benzylic alcohol metabolite of Lu AA21004 is further oxidized to the corresponding benzoic acid by these enzymes nih.gov.
The table below summarizes the key enzymes involved in the metabolism of related phenylpiperazine derivatives:
| Compound | Metabolite | Key Enzymes Involved | Reference |
| Lu AA21004 | 4-hydroxy-phenyl metabolite | CYP2D6, CYP2C9 | nih.gov |
| Lu AA21004 | Sulfoxide | CYP3A4/5, CYP2A6 | nih.gov |
| Lu AA21004 | N-hydroxylated piperazine | CYP2C9, CYP2C19 | nih.gov |
| Lu AA21004 | Benzylic alcohol | CYP2D6 | nih.gov |
| Lu AA21004 | Benzoic acid (from benzylic alcohol) | Alcohol dehydrogenase, Aldehyde dehydrogenase | nih.gov |
| 1-(4-methoxyphenyl)piperazine (MeOPP) | 1-(4-hydroxyphenyl)piperazine (4-HO-PP) | CYP2D6 | nih.gov |
| NE-100 | Oxidative metabolites | CYP3A4 (intestine), CYP2D6 (liver) | nih.gov |
Biotransformation in Environmental Systems (e.g., Wastewater Treatment Plants)
Phenylpiperazine derivatives can enter the environment through various routes, including wastewater. In wastewater treatment plants (WWTPs), these compounds can undergo biotransformation by microbial communities.
A study on the transformation of N-phenylpiperazine (NPP) in mixed cultures from a municipal WWTP found that NPP disappeared over a period of 12 days nih.gov. This degradation was accompanied by the appearance of a transient metabolite and two nitrosated compounds nih.gov. The fate of such compounds in the environment is a growing concern, as the degradation products may also have ecological impacts nih.govnih.gov. The persistence and transformation of these compounds are influenced by factors such as the presence of aerobic or anaerobic conditions nih.gov.
The following table details the degradation products of N-phenylpiperazine observed in a wastewater treatment plant simulation:
| Parent Compound | Degradation Products | Environmental System | Reference |
| N-phenylpiperazine (NPP) | Transient metabolite, two nitrosated compounds | Mixed cultures from a municipal wastewater treatment plant | nih.gov |
Toxicological Assessments in Pre Clinical Research
In Vitro Cytotoxicity Profiling and Mechanism-Based Toxicity
The in vitro cytotoxicity of phenylpiperazine derivatives has been a subject of significant preclinical research to determine their potential as therapeutic agents, particularly in oncology. Studies have evaluated various arylpiperazine compounds against a range of human cancer cell lines to profile their cell growth inhibitory activity. For instance, a series of novel arylpiperazine derivatives demonstrated varied cytotoxic activities against human prostate cancer cell lines (PC-3, LNCaP, and DU145). mdpi.comresearchgate.net Some of these compounds exhibited potent activity, with IC50 values below 10 μM. nih.gov Specifically, certain phenylpiperazine derivatives showed similar or enhanced cytotoxic effects compared to reference compounds, although this activity sometimes extended to normal human epithelial prostate cells, indicating a need for selective targeting. mdpi.comresearchgate.net
The mechanism-based toxicity of this class of compounds is also under investigation. Research into new phenylpiperazine derivatives of 1,2-benzothiazine has shown that their cytotoxic action can involve the induction of apoptosis in cancer cells. mdpi.com Molecular docking studies suggest these compounds may interact with biological macromolecules like the DNA-Topoisomerase II complex, indicating a potential mechanism for their cytotoxic effects. mdpi.com Furthermore, research on structurally related compounds such as (4-ethyl-piperaz-1-yl)-phenylmethanone has pointed towards a mitochondrial site of action. This compound was found to reverse ATP depletion induced by beta-amyloid, suggesting it can mitigate mitochondrial dysfunction. nih.gov It also inhibited glutamate-induced neurotoxicity, pointing to a mechanism involving the modulation of the glutamate (B1630785) network. nih.gov
Table 1: Illustrative In Vitro Cytotoxicity of Phenylpiperazine Derivatives
| Compound Type | Cell Line | Measurement | Result | Reference |
|---|---|---|---|---|
| Phenylpiperazine Derivative | LNCaP (Prostate Cancer) | IC50 | < 5 μM | researchgate.net |
| Phenylpiperazine Derivative | DU145 (Prostate Cancer) | IC50 | 8.25 μM | researchgate.net |
| 1,2-Benzothiazine Phenylpiperazine | MCF7 (Breast Cancer) | IC50 | Comparable to Doxorubicin | mdpi.com |
| Thiazolidinone-Indole Hybrid | SK-MEL-28 (Melanoma) | IC50 | 3.46 μM | nih.gov |
This table presents representative data for various phenylpiperazine derivatives to illustrate the range of cytotoxic activity observed in preclinical studies. The specific values are for related but distinct molecular structures.
Predictive Toxicology Models and Screening Platforms (e.g., ToxCast)
In modern toxicology, predictive models and high-throughput screening (HTS) platforms are essential for evaluating the safety of a vast number of chemicals efficiently. frontiersin.org The U.S. Environmental Protection Agency's (EPA) Toxicity Forecaster (ToxCast) program is a prime example, utilizing HTS assays to predict potential toxicity and biological pathway disruption for thousands of chemicals. frontiersin.org Compounds like 1-Ethyl-4-phenylpiperazine (DSSTox Substance ID: DTXSID00293051) and its analogues are included in such databases for comprehensive hazard assessment. nih.gov
These platforms employ a battery of in vitro assays to screen chemicals against a wide range of biological targets, including receptors and enzymes, to build a profile of their bioactivity. frontiersin.org This approach allows for the early identification of potential adverse outcomes and helps prioritize substances for more detailed toxicological testing. nih.gov The use of machine learning and quantitative structure-activity relationship (QSAR) models further enhances the predictive power of these platforms, allowing for the estimation of toxicity based on a compound's chemical structure. nih.govupf.edu This in silico approach is crucial for filling data gaps in chemical risk assessment and adhering to the principles of reducing, refining, and replacing animal testing. upf.eduresearchgate.net
Table 2: Example of Predictive Toxicology Assay Areas
| Assay Platform | Purpose | Biological Targets | Data Application |
|---|---|---|---|
| ToxCast | High-Throughput Toxicity Screening | Receptors, Enzymes, Gene Expression, Cellular Pathways | Hazard Identification, Pathway-Based Risk Assessment |
| PubChem | Bioactivity Screening | Various biological assays | Publicly accessible data on chemical bioactivity |
| QSAR Models | In Silico Toxicity Prediction | Based on chemical structure | Endpoint prediction (e.g., carcinogenicity, mutagenicity) |
This table provides a general overview of the types of predictive toxicology platforms and models used to assess chemical safety.
Assessment of Off-Target Receptor Interactions as Indicators of Potential Adverse Events
A crucial component of preclinical safety evaluation is the assessment of a compound's unintended interactions with various biological targets, known as off-target effects. nih.gov These interactions are a primary cause of adverse drug reactions (ADRs) and can compromise the safety profile of a potential therapeutic agent. nih.gov For compounds in the phenylpiperazine class, comprehensive screening against a panel of off-target receptors is standard practice.
Studies on N-phenylpiperazine analogs have identified affinities for several receptor subtypes beyond their primary targets. For example, a psychoactive drug screening program evaluated a D3 dopamine (B1211576) receptor ligand and found notable off-target binding to several alpha-adrenergic and serotonin (B10506) receptor subtypes. nih.gov Specifically, high-affinity binding was observed at the α1a-adrenergic receptor (9.8 nM) and the 5-HT1A serotonin receptor (27 nM). nih.gov Such interactions are significant because these receptors mediate a wide array of physiological functions, and their unintended modulation can lead to cardiovascular, neurological, or other systemic side effects. Identifying this off-target binding profile early in development is essential for predicting potential adverse events and guiding the optimization of lead compounds to enhance their safety and selectivity. nih.gov
Table 3: Representative Off-Target Binding Profile for an N-Phenylpiperazine Analog
| Receptor Target | Binding Affinity (Ki, nM) | Potential Implication |
|---|---|---|
| α1a-Adrenergic | 9.8 | Cardiovascular effects (e.g., blood pressure changes) |
| α2a-Adrenergic | 15.2 | Central and peripheral nervous system effects |
| 5-HT1A Serotonin | 27.0 | Neurological and psychiatric effects |
| Sigma-2 Receptor | 33.1 | Various central nervous system functions |
| 5-HT2B Serotonin | 36.3 | Cardiovascular and pulmonary effects |
Data is derived from a study on a specific N-phenylpiperazine analog (compound 6a) and is illustrative of the off-target screening process for this chemical class. nih.gov
Therapeutic Applications and Future Research Directions
Exploration of Therapeutic Potential Based on Pharmacological Profiles
The therapeutic potential of compounds based on the 1-phenylpiperazine (B188723) scaffold stems from their ability to interact with a diverse range of biological targets, particularly receptors and enzymes in the central nervous system (CNS) and other tissues. The specific substitution on the piperazine (B1678402) ring and the phenyl group dramatically influences the pharmacological profile.
Key Pharmacological Activities:
Central Nervous System (CNS) Activity: Phenylpiperazine derivatives are well-known for their interaction with serotonin (B10506) and dopamine (B1211576) receptors, making them candidates for treating neurological and psychiatric disorders. ontosight.ai For instance, certain arylpiperazine derivatives show high affinity for dopamine D2 and D3 receptors as well as serotonin 5-HT1A receptors, a profile sought after in the development of atypical antipsychotics. researchgate.net The development of ligands that can selectively target receptor subtypes, such as the D3 versus the D2 dopamine receptor, is an active area of research to achieve desired therapeutic effects with fewer side effects. mdpi.com
Anticancer Activity: The arylpiperazine structure is a key component in a variety of anticancer agents. nih.gov Derivatives have been shown to induce apoptosis and inhibit the migration of cancer cells. researchgate.net For example, piperazine-conjugated vindoline (B23647) derivatives have demonstrated high efficacy against colon and CNS cancer cell lines. mdpi.com The mechanism often involves inhibiting critical cellular processes like tubulin polymerization or interfering with signaling pathways essential for cancer cell growth. nih.gov
Anti-inflammatory and Antinociceptive Effects: Piperazine compounds have been explored as new analgesic and anti-inflammatory drugs. nih.gov Studies on derivatives have demonstrated significant anti-inflammatory activity, in some cases by selectively inhibiting the COX-2 enzyme, which is a key mediator of inflammation and pain. nih.gov Furthermore, some derivatives exhibit antinociceptive (pain-relieving) effects that are mediated through the serotonergic system. nih.gov
Radioprotective Properties: Recent research has focused on developing novel piperazine derivatives as agents to protect against the harmful effects of ionizing radiation. nih.gov Certain 1-(2-hydroxyethyl)piperazine derivatives have shown significant radioprotective effects in vitro with minimal toxicity, presenting a promising alternative to existing countermeasures that often have limiting side effects. nih.gov
Below is a table summarizing the observed therapeutic potential of various phenylpiperazine derivatives based on their pharmacological targets.
| Derivative Class | Pharmacological Target(s) | Observed Therapeutic Potential | Reference(s) |
| N-Phenylpiperazine Analogs | Dopamine D2/D3 Receptors | Antipsychotic | mdpi.com |
| Arylpiperazine Derivatives | Tubulin, Androgen Receptor | Anticancer (Prostate, Colon) | nih.gov |
| Vindoline-Piperazine Conjugates | Microtubules | Anticancer (Colon, CNS) | mdpi.com |
| 1,4-Benzodioxan Phenylpiperazines | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | nih.gov |
| Pyrazole-Piperazine Derivatives | Serotonergic Pathway | Anti-inflammatory, Analgesic | nih.gov |
| 1-(2-hydroxyethyl)piperazine Derivatives | Not specified | Radiation Countermeasure | nih.gov |
Strategies for Developing Selective Ligands
A primary goal in drug discovery is to create selective ligands that bind preferentially to a specific biological target, thereby maximizing therapeutic efficacy while minimizing off-target side effects. For piperazine derivatives, several strategies are employed to achieve this selectivity.
Structural Modification of the Aryl Group: The substitution pattern on the phenyl ring is a critical determinant of binding affinity and selectivity. For example, adding a fluorine atom to the ortho position of the phenyl ring in certain antiandrogenic compounds was found to be important for in vivo activity against prostate cancer. nih.gov
Varying the Linker: The nature and length of the alkyl chain or linker connecting the piperazine core to other chemical moieties can influence selectivity. In a study of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the length of the alkylic linker between the piperazine and a lipophilic part did not show a clear influence on affinity for piperazine derivatives, unlike for piperidine (B6355638) analogs, suggesting subtle structural changes can have significant impacts. nih.gov
Bitopic Ligand Design: This advanced strategy involves designing a molecule that can simultaneously interact with two distinct binding sites on a single receptor—the primary (orthosteric) site and a secondary (allosteric) site. The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 over the D2 dopamine receptor is attributed to this mechanism, where the N-phenylpiperazine part occupies the primary site and the benzamide (B126) tail interacts with a unique secondary site on the D3 receptor. mdpi.com
Direct C-H Functionalization: A breakthrough strategy involves the direct modification of the carbon-hydrogen bonds on the piperazine ring itself. beilstein-journals.org Historically, most piperazine drugs were only substituted at the nitrogen atoms. Recent advances in photoredox catalysis allow for the attachment of aryl and alkyl groups directly to the carbon atoms of the piperazine ring, opening up new chemical space and enabling the creation of more complex and potentially more selective ligands. beilstein-journals.org
The table below outlines various strategies used to enhance the selectivity of piperazine-based ligands.
| Strategy | Structural Focus | Desired Outcome | Reference(s) |
| Substituent Modification | Phenyl ring of the phenylpiperazine core | Enhance target-specific interactions and in vivo activity | nih.gov |
| Bitopic Binding | Entire ligand structure | Engage both orthosteric and secondary binding sites for subtype selectivity (e.g., D3 vs. D2) | mdpi.com |
| Linker Optimization | Chain connecting piperazine to other groups | Fine-tune affinity and selectivity for dual-target ligands | nih.gov |
| C-H Functionalization | Carbon atoms of the piperazine ring | Create novel derivatives with unique 3D shapes for improved selectivity | beilstein-journals.org |
Integration of Computational and Experimental Approaches in Drug Design
The development of novel piperazine derivatives is significantly accelerated by the synergy between computational modeling and experimental validation. springernature.comresearchgate.net This integrated approach allows researchers to design, screen, and optimize potential drug candidates more efficiently than with experimental methods alone. sysrevpharm.org
The Iterative Cycle:
Computational Design and Screening: The process often begins with computational methods. nih.gov
Molecular Docking: This technique predicts how a ligand, such as a 1-Ethyl-4-phenylpiperazine derivative, fits into the binding site of a target protein. It helps in identifying key interactions and ranking potential candidates. nih.govnih.gov
Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for a molecule to be active at a specific target. nih.gov This model can then be used to screen large virtual libraries for new hits.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, enabling the prediction of potency for newly designed molecules. springernature.com
Chemical Synthesis: Guided by computational predictions, chemists synthesize the most promising compounds. Advances in synthetic chemistry, such as methods for direct C-H functionalization, are crucial for creating the novel structures designed in silico. beilstein-journals.org
Experimental Validation: The synthesized compounds are then tested through a variety of experimental assays.
In Vitro Testing: These lab-based tests measure the compound's activity against its intended target (e.g., enzyme inhibition, receptor binding affinity) and its effect on cells (e.g., cytotoxicity assays against cancer cell lines). nih.govnih.gov
In Vivo Testing: Compounds that show promise in vitro are advanced to animal models to evaluate their efficacy and pharmacological properties in a living organism. nih.gov
Iterative Refinement: The experimental results are fed back into the computational models. For instance, if a compound is less active than predicted, the docking pose or pharmacophore model can be refined. This iterative cycle of design, synthesis, testing, and refinement leads to the optimization of lead compounds with improved potency and selectivity. researchgate.netsysrevpharm.org
This table highlights the roles of different computational tools in the drug design pipeline for piperazine derivatives.
| Computational Method | Application in Drug Design | Purpose | Reference(s) |
| Molecular Docking | Predicting ligand-protein binding | To visualize binding modes and estimate affinity of novel compounds. | nih.govnih.gov |
| Pharmacophore Modeling | Identifying essential structural features | To screen virtual libraries for new compounds with desired activity. | nih.gov |
| Molecular Dynamics Simulation | Analyzing stability of ligand-protein complex | To understand the dynamic interactions and stability of the ligand in the binding site. | nih.gov |
| QSAR Analysis | Correlating chemical structure with activity | To predict the potency of new designs and guide lead optimization. | springernature.com |
Challenges and Opportunities in Translational Research for Piperazine Derivatives
Translating a promising piperazine derivative from a laboratory discovery into a clinically approved therapy is a complex process fraught with challenges and opportunities.
Challenges:
Navigating the Regulatory Process: Moving a new chemical entity through preclinical and clinical trials requires rigorous documentation and adherence to evolving regulatory standards. cytivalifesciences.com This includes providing detailed data on chemistry, manufacturing, and controls (CMC) to ensure the quality and consistency of the drug candidate. cytivalifesciences.com
Bridging Science and Business: Early-stage research is often driven by scientific curiosity. Transitioning to a commercially viable product requires a shift in focus towards market needs, funding acquisition, and intellectual property management, which can be unfamiliar territory for many researchers. cytivalifesciences.com
Scalability and Manufacturing: A synthetic route that works on a small lab scale may not be suitable for large-scale manufacturing. Developing a cost-effective, scalable, and robust manufacturing process is a significant hurdle. cytivalifesciences.com
Overcoming Historical Limitations: Early-generation compounds within a class can sometimes have limitations that create a perception barrier. For example, the radioprotective agent amifostine, while effective, has its use limited by side effects, highlighting the need for newer piperazine derivatives with superior safety profiles. nih.gov
Opportunities:
Addressing Unmet Medical Needs: The versatility of the piperazine scaffold provides an opportunity to develop drugs for a wide range of diseases, from cancer to neurodegenerative disorders like Alzheimer's. nih.govnih.gov Dual-acting ligands, such as those targeting both histamine H3 and sigma-1 receptors, could offer novel therapeutic approaches for complex conditions like chronic pain. nih.govacs.org
Technological and Synthetic Advances: Innovations in synthetic chemistry, such as direct C-H functionalization, allow for the creation of novel piperazine structures that were previously inaccessible. beilstein-journals.org This expands the chemical space available for drug discovery and allows for finer tuning of pharmacological properties.
Leveraging Computational Power: The increasing sophistication of computational tools allows for more accurate predictions and a more rational approach to drug design. springernature.com This can reduce the time and cost associated with drug development by focusing resources on the most promising candidates. researchgate.net
Drug Repurposing: Existing drugs with the phenylpiperazine scaffold, initially approved for one condition, can be investigated for new therapeutic uses. Naftopidil, an antagonist used for benign prostatic hyperplasia, has shown potential anticancer activities, representing an opportunity to find new value in established molecules. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Ethyl-4-phenylpiperazine, and how can purity be optimized?
- Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, Prakash et al. (2014) synthesized analogous piperazine derivatives by reacting ethyl chloroformate with 4-phenylpiperazine under reflux in anhydrous dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Purity (>95%) is achieved using recrystallization from ethanol or methanol. Monitoring reaction progress with TLC and confirming structures via H/C NMR is critical .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodology :
- NMR : H NMR (400 MHz, DMSO-) identifies ethyl and phenyl substituents (δ 1.2–1.4 ppm for CH, δ 3.4–4.2 ppm for piperazine protons) .
- FT-IR : Confirms functional groups (e.g., C-N stretch at ~1,250 cm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 231.18 for CHN) .
- Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., C: 69.84%, H: 8.02%, N: 13.57%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology : Follow JIS Z 7253:2019 guidelines:
- Personal Protective Equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?
- Methodology :
- Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO, -CF) at the phenyl ring to enhance antimicrobial activity, as seen in Jadhav et al. (2017) for similar piperazines .
- Bioisosteric Replacement : Replace the ethyl group with bulkier alkyl chains to improve receptor binding affinity, as demonstrated in Ashraf et al. (2017) for enzyme inhibitors .
- Docking Simulations : Use AutoDock Vina to predict interactions with target proteins (e.g., serotonin receptors) .
Q. What computational tools are suitable for analyzing crystallographic data or modeling interactions of this compound complexes?
- Methodology :
- SHELX Suite : Refine X-ray diffraction data for metal complexes (e.g., Ni(II) or Zn(II) coordination studies) .
- DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulate binding stability with GROMACS (e.g., 50 ns trajectories for receptor-ligand complexes) .
Q. How should researchers address contradictions in reported biological activities of piperazine derivatives?
- Methodology :
- Assay Standardization : Compare IC values under consistent conditions (e.g., pH, temperature) .
- Structural Confirmation : Re-analyze disputed compounds via XRD or HPLC to rule out impurities .
- Meta-Analysis : Evaluate trends across studies (e.g., substituent effects on antimicrobial vs. antitumor activity) .
Q. What strategies resolve solubility or stability challenges in this compound-based formulations?
- Methodology :
- Co-solvents : Use DMSO:water (1:4 v/v) for in vitro assays .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Lyophilization : Stabilize hygroscopic derivatives by freeze-drying .
Q. What pharmacological mechanisms are proposed for this compound derivatives?
- Methodology :
- Receptor Binding : Radioligand assays (e.g., H-8-OH-DPAT for 5-HT affinity) .
- Enzyme Inhibition : Kinetic studies (e.g., Lineweaver-Burk plots for acetylcholinesterase) .
- In Vivo Models : Test anxiolytic effects in rodent elevated plus-maze assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
